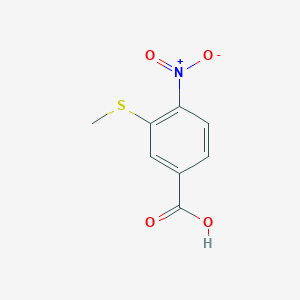

3-(Methylsulfanyl)-4-nitrobenzoic acid

Description

Properties

IUPAC Name |

3-methylsulfanyl-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDDHOWMYREZAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functional Group Transformations of 3 Methylsulfanyl 4 Nitrobenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for reactions such as esterification, amidation, decarboxylation, and salt formation. These transformations are fundamental for creating derivatives with modified physical, chemical, and biological properties.

The carboxylic acid moiety of 3-(Methylsulfanyl)-4-nitrobenzoic acid can be readily converted into esters and amides, which are common methods for derivatization.

Esterification: This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. This process, known as Fischer esterification, is an equilibrium reaction. truman.edugoogle.com The reaction of 3-(Methylsulfanyl)-4-nitrobenzoic acid with an alcohol (R-OH) yields the corresponding ester. For example, reaction with methanol (B129727) would produce methyl 3-(methylsulfanyl)-4-nitrobenzoate. To drive the equilibrium towards the product, excess alcohol is often used, or water is removed as it is formed. truman.edu

Amidation: The formation of amides from 3-(Methylsulfanyl)-4-nitrobenzoic acid can be achieved by reacting it with an amine (R-NH₂). This direct reaction requires high temperatures and is often inefficient. A more common approach involves first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride. This can be done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting acyl chloride, 3-(methylsulfanyl)-4-nitrobenzoyl chloride, is then reacted with an amine to form the corresponding amide with high yield. Modern methods also utilize coupling agents or catalysts, such as titanium tetrafluoride (TiF₄), to facilitate direct amidation under milder conditions. researchgate.net

| Reaction Type | Reactants | Typical Conditions | Product |

|---|---|---|---|

| Esterification | 3-(Methylsulfanyl)-4-nitrobenzoic acid + Methanol | H₂SO₄ (catalyst), heat (reflux) | Methyl 3-(methylsulfanyl)-4-nitrobenzoate |

| Amidation (via Acyl Chloride) | 1. 3-(Methylsulfanyl)-4-nitrobenzoic acid + SOCl₂ 2. Resulting Acyl Chloride + Ammonia | 1. Heat 2. Room temperature | 3-(Methylsulfanyl)-4-nitrobenzamide |

| Direct Amidation | 3-(Methylsulfanyl)-4-nitrobenzoic acid + Benzylamine | TiF₄ (catalyst), Toluene (B28343), heat (reflux) | N-Benzyl-3-(methylsulfanyl)-4-nitrobenzamide |

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For most aromatic carboxylic acids, this is a difficult reaction that requires harsh conditions, such as high temperatures and the presence of a catalyst like copper powder or quinoline. The stability of the resulting carbanion intermediate is a key factor. Electron-withdrawing groups, especially at the ortho position, can facilitate decarboxylation. In 3-(Methylsulfanyl)-4-nitrobenzoic acid, the nitro group is para to the methylsulfanyl group and meta to the carboxylic acid. Its electron-withdrawing effect is less pronounced at the carboxyl-bearing carbon, making thermal decarboxylation challenging. The expected product of decarboxylation would be 2-nitro-5-(methylsulfanyl)benzene.

As a carboxylic acid, 3-(Methylsulfanyl)-4-nitrobenzoic acid readily reacts with bases to form salts. This is a standard acid-base neutralization reaction. nih.govnoaa.gov For instance, reacting it with an aqueous solution of sodium hydroxide (B78521) (NaOH) would yield sodium 3-(methylsulfanyl)-4-nitrobenzoate, a water-soluble salt. noaa.gov

C₈H₇NO₄S + NaOH → Na[C₈H₆NO₄S] + H₂O

The carboxylate group, along with the potential for coordination through the oxygen atoms of the nitro group and the sulfur atom of the methylsulfanyl group, makes 3-(Methylsulfanyl)-4-nitrobenzoic acid a versatile ligand in coordination chemistry. mdpi.com It can coordinate to metal ions to form metal-organic frameworks (MOFs) or discrete coordination complexes. The carboxylate group can act as a monodentate, bidentate, or bridging ligand, connecting multiple metal centers. mdpi.com The nitro group can also participate in coordination, although it is a weaker donor than the carboxylate. This multi-functionality allows for the construction of diverse and complex supramolecular architectures.

Reactivity of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the molecule's reactivity. It deactivates the aromatic ring towards electrophilic attack but is itself susceptible to reduction and strongly activates the ring for nucleophilic aromatic substitution.

The reduction of the nitro group to an amino group (-NH₂) is one of the most important reactions for nitroaromatic compounds. This transformation is key in the synthesis of anilines, which are precursors to dyes, pharmaceuticals, and other specialty chemicals. wikipedia.orggoogle.com

Catalytic Hydrogenation: This is a common and clean method for reducing nitro groups. It involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst. Typical catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction is usually carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under pressure. This method is highly efficient and chemoselective, meaning it can reduce the nitro group without affecting other functional groups like the carboxylic acid or methylsulfanyl group.

Stoichiometric Reduction: Alternatively, the nitro group can be reduced using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). These methods have been widely used historically. The reaction proceeds through a series of intermediates (nitroso, hydroxylamino) before yielding the final amino product, 4-amino-3-(methylsulfanyl)benzoic acid.

| Method | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (5-10%) | Methanol or Ethanol, RT, 1-4 atm H₂ | 4-Amino-3-(methylsulfanyl)benzoic acid |

| Metal/Acid Reduction | Sn, concentrated HCl | Heat | 4-Amino-3-(methylsulfanyl)benzoic acid |

| Metal/Acid Reduction | Fe, Acetic Acid | Heat | 4-Amino-3-(methylsulfanyl)benzoic acid |

The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). nih.gov This effect is most pronounced at the positions ortho and para to the nitro group. In 3-(Methylsulfanyl)-4-nitrobenzoic acid, the nitro group is at position 4. It strongly activates position 3 (ortho) and position 5 (ortho) for nucleophilic attack.

If a suitable leaving group were present at either of these positions, it could be displaced by a nucleophile. The methylsulfanyl group at position 3 is not a typical leaving group. However, under certain conditions or with strong nucleophiles, its displacement could be possible. More significantly, the nitro group's presence makes the protons at positions 2 and 6 more acidic and facilitates the formation of a stable Meisenheimer complex intermediate should a nucleophile attack a position bearing a leaving group. nih.gov This activation is a cornerstone of synthetic strategies involving nitroaromatic compounds. nih.gov

Transformations of the Methylsulfanyl (Thioether) Group

The sulfur atom of the methylsulfanyl group is susceptible to oxidation and can be involved in substitution reactions, offering pathways to a variety of derivatives with modified electronic and steric properties.

The thioether moiety of 3-(Methylsulfanyl)-4-nitrobenzoic acid can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. This transformation significantly alters the nature of the sulfur substituent, converting the electron-donating methylsulfanyl group into the strongly electron-withdrawing methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) groups.

The oxidation is typically achieved using common oxidizing agents. A controlled, single-step oxidation, often with reagents like hydrogen peroxide (H₂O₂) at moderate temperatures or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, can yield 3-(Methylsulfinyl)-4-nitrobenzoic acid as the primary product. More forceful conditions or stronger oxidants lead to the formation of 3-(Methylsulfonyl)-4-nitrobenzoic acid. For instance, processes for analogous compounds have utilized oxidants like hydrogen peroxide in acidic media or potassium permanganate. asianpubs.orgresearchgate.net The synthesis of the isomeric 2-nitro-4-(methylsulfonyl)benzoic acid has been achieved through methods including the oxidation of a toluene precursor with nitric acid or hydrogen peroxide, highlighting common synthetic strategies for this functional group transformation. asianpubs.orgjustia.comgoogle.com

The choice of oxidant and reaction conditions allows for the selective synthesis of either the sulfoxide or the sulfone, as detailed in the table below.

| Target Product | Typical Reagents | Reaction Conditions |

| 3-(Methylsulfinyl)-4-nitrobenzoic acid | 1. Hydrogen Peroxide (H₂O₂) 2. m-CPBA | 1. Acetic acid, room temp. 2. DCM, 0°C to room temp. |

| 3-(Methylsulfonyl)-4-nitrobenzoic acid | 1. Potassium Permanganate (KMnO₄) 2. Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | 1. Acetic acid/water, heat 2. Methanol/water, room temp. |

This table represents typical conditions for thioether oxidation and may require optimization for this specific substrate.

The methylsulfanyl group itself is not a facile leaving group for nucleophilic aromatic substitution (SNAr). However, upon oxidation to the methylsulfonyl (-SO₂CH₃) group, its character changes dramatically. The sulfone group is a potent electron-withdrawing group and can act as an effective leaving group in SNAr reactions, particularly when the aromatic ring is activated by other strong electron-withdrawing substituents, such as the adjacent nitro group. google.com

The resulting 3-(Methylsulfonyl)-4-nitrobenzoic acid can react with various nucleophiles (e.g., alkoxides, amines, thiolates) to displace the methylsulfonyl group. This reaction proceeds through a Meisenheimer complex, a stabilized anionic intermediate, facilitated by the electron-withdrawing nitro group at the para-position relative to the leaving group. Research on related systems, such as 2,4-dinitrobenzene sulfonic acid, has demonstrated that a sulfonate group can be displaced by carbon and nitrogen nucleophiles in an ipso-substitution reaction, a principle that extends to sulfone leaving groups on sufficiently electron-deficient rings. acs.orgnih.gov

Reaction Scheme:

(General representation of nucleophilic substitution of the methylsulfonyl group)

Aromatic Ring Functionalization and Cross-Coupling Strategies

Direct modification of the aromatic ring of 3-(Methylsulfanyl)-4-nitrobenzoic acid provides a route to more complex derivatives. The existing substituents direct the position of new functional groups, which can then be used in subsequent coupling reactions.

Direct C-H functionalization is a powerful tool for modifying aromatic rings without the need for pre-functionalization like halogenation. The regioselectivity of such reactions on 3-(Methylsulfanyl)-4-nitrobenzoic acid is governed by the combined directing effects of the existing groups. The nitro and carboxylic acid groups are strongly deactivating and act as meta-directors, while the methylsulfanyl group is an ortho-, para-directing activator.

Given the substitution pattern:

C-2: Ortho to -COOH, meta to -NO₂, and ortho to -SCH₃.

C-5: Meta to -COOH, ortho to -NO₂, and meta to -SCH₃.

C-6: Para to -COOH, meta to -NO₂, and meta to -SCH₃.

Recent advances in organic synthesis have highlighted the use of nitro groups as directing groups in transition-metal-catalyzed C-H activation, typically favoring functionalization at the ortho position. rsc.orgrsc.org In this molecule, the C-5 position is ortho to the nitro group and is a potential site for C-H functionalization. The directing power of the carboxylic acid group (ortho) and the thioether (ortho) could also influence reactivity at the C-2 position. The specific outcome would depend heavily on the catalytic system and reaction conditions employed. nih.gov

A traditional and robust method for aromatic functionalization involves initial halogenation followed by a transition-metal-catalyzed cross-coupling reaction.

Halogenation: Electrophilic aromatic halogenation (e.g., bromination or chlorination) of the ring is directed by the substituents. youtube.com The -SCH₃ group is an activating ortho-, para-director, while the -COOH and -NO₂ groups are deactivating meta-directors. The most activated positions ortho to the methylsulfanyl group are C-2 and C-4, but C-4 is already substituted. Therefore, halogenation is most likely to occur at the C-2 position, which is ortho to both the -SCH₃ and -COOH groups and meta to the -NO₂ group. Halogenation at C-6 is also possible but is generally less favored due to steric hindrance and electronic effects.

Cross-Coupling Reactions: Once halogenated, for instance at the C-2 position to form 2-Bromo-3-(methylsulfanyl)-4-nitrobenzoic acid, the resulting aryl halide is an excellent substrate for various cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base, is a widely used method for forming new carbon-carbon bonds. researchgate.netlibretexts.orgorganic-chemistry.org This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

| Reaction Step | Example Reagent/Catalyst | Intermediate/Product |

| 1. Halogenation | N-Bromosuccinimide (NBS), H₂SO₄ | 2-Bromo-3-(methylsulfanyl)-4-nitrobenzoic acid |

| 2. Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 2-Phenyl-3-(methylsulfanyl)-4-nitrobenzoic acid |

This table illustrates a potential two-step functionalization pathway. The specific reagents and conditions would require experimental validation.

Structure Reactivity Relationships and Mechanistic Organic Chemistry of 3 Methylsulfanyl 4 Nitrobenzoic Acid

Electronic Effects of Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in 3-(methylsulfanyl)-4-nitrobenzoic acid is profoundly influenced by the cumulative electronic effects of its three substituents: the carboxylic acid group (-COOH), the methylsulfanyl group (-SCH₃), and the nitro group (-NO₂). These effects, namely the inductive and resonance effects, dictate the electron density of the benzene (B151609) ring, thereby controlling its susceptibility to attack by electrophiles or nucleophiles.

The nitro group is a powerful deactivating group, meaning it withdraws electron density from the aromatic ring, making it less reactive towards electrophilic aromatic substitution (EAS). masterorganicchemistry.comchemicalbook.com It exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms. Additionally, it exhibits a strong electron-withdrawing resonance effect (-R or -M) by delocalizing the ring's π-electrons onto the nitro group. masterorganicchemistry.com

The carboxylic acid group is also deactivating and electron-withdrawing, primarily through its inductive effect (-I), though its resonance interaction with the ring is complex. vaia.com The combined presence of two potent deactivating groups (-NO₂ and -COOH) renders the aromatic ring in 3-(methylsulfanyl)-4-nitrobenzoic acid exceptionally electron-deficient and thus highly unreactive toward electrophilic attack. numberanalytics.comchemcess.com

Conversely, the methylsulfanyl group (-SCH₃) presents a more nuanced electronic profile. Sulfur is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I). However, the sulfur atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R or +M), which would typically activate the ring. In the context of this molecule, the weak activating +R effect of the methylsulfanyl group is overwhelmingly counteracted by the potent deactivating effects of the nitro and carboxyl groups.

The net result of these competing influences is a strongly deactivated aromatic system. However, this pronounced electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr) . wikipedia.orgmasterorganicchemistry.com The nitro group, being ortho to the methylsulfanyl group and meta to the carboxylic acid, strongly activates the ring for attack by nucleophiles, particularly at the carbon atoms bearing the nitro and methylsulfanyl groups. masterorganicchemistry.comnih.gov

The quantitative impact of these substituents can be estimated using Hammett substituent constants (σ), which measure the electronic influence of a substituent on the reactivity of a benzene derivative.

Table 1: Hammett Substituent Constants (σ) for Relevant Groups

| Substituent | σ_meta | σ_para |

|---|---|---|

| -NO₂ (Nitro) | +0.71 | +0.78 |

| -COOH (Carboxylic Acid) | +0.37 | +0.45 |

| -SCH₃ (Methylsulfanyl) | +0.15 | 0.00 |

Data sourced from established physical organic chemistry databases. Positive σ values indicate electron-withdrawing character, which deactivates the ring for EAS and increases the acidity of a benzoic acid derivative.

Steric Influences on Reaction Selectivity and Pathway

Steric effects, which arise from the spatial arrangement of atoms, play a critical role in directing the outcome of reactions involving 3-(methylsulfanyl)-4-nitrobenzoic acid. numberanalytics.com The substitution pattern on the aromatic ring introduces significant steric considerations that affect both reactivity and the regioselectivity of chemical transformations.

Furthermore, the position of the methylsulfanyl group ortho to the carboxylic acid group (at position 1) introduces the "ortho effect." byjus.comvedantu.com Generally, ortho-substituted benzoic acids are stronger acids than their meta or para isomers, regardless of the substituent's electronic nature. wikipedia.orglibretexts.org This is often attributed to a combination of steric and electronic factors. The ortho substituent can force the carboxyl group to twist out of the ring's plane, which inhibits resonance between the -COOH group and the ring but, more importantly, provides greater stabilization to the resulting carboxylate anion. vedantu.comkhanacademy.org This steric inhibition of resonance enhances the acidity of the proton.

In the context of reaction selectivity, steric hindrance from the substituents would significantly influence the trajectory of an incoming reagent. For a potential (though highly unfavorable) electrophilic aromatic substitution, the available positions are C-2, C-5, and C-6. An electrophile approaching C-2 would experience steric clash from both the adjacent carboxylic acid and methylsulfanyl groups. Attack at C-5 would be sterically hindered by the nitro group. Position C-6 is the most sterically accessible, but electronic factors would still heavily disfavor the reaction. For nucleophilic aromatic substitution, bulky nucleophiles may face steric hindrance when approaching the carbon atoms attached to the nitro or methylsulfanyl groups. numberanalytics.com

Kinetic and Thermodynamic Parameters of Reactions Involving the Compound

The kinetic and thermodynamic parameters of reactions involving 3-(methylsulfanyl)-4-nitrobenzoic acid are dictated by the electronic and steric factors discussed previously. While specific experimental data for this compound are not widely available, its reactivity can be predicted based on data from analogous structures.

Thermodynamics: Acidity

A key thermodynamic parameter for this molecule is its acid dissociation constant (pKa). The acidity of the carboxylic acid is significantly enhanced by the presence of electron-withdrawing groups, which stabilize the negative charge of the conjugate base (carboxylate anion). Both the nitro group and the methylsulfanyl group (via its -I effect) withdraw electron density, making the carboxylate anion more stable and, consequently, the acid stronger (lower pKa) than unsubstituted benzoic acid. libretexts.org

Based on the pKa values of related compounds, the acidity of 3-(methylsulfanyl)-4-nitrobenzoic acid is expected to be substantially greater than that of benzoic acid itself.

Table 2: Comparison of pKa Values for Substituted Benzoic Acids in Water

| Compound | pKa | Reason for Acidity Change |

|---|---|---|

| Benzoic Acid | 4.20 | Reference compound |

| 4-Nitrobenzoic Acid | 3.44 | Strong -I and -R effects of -NO₂ group stabilize the anion. |

| 3-Nitrobenzoic Acid | 3.47 | Strong -I effect of -NO₂ group stabilizes the anion; -R effect is not operative from the meta position. chemicalbook.com |

| 3-Methyl-4-nitrobenzoic acid | 3.56 | The electron-donating methyl group slightly reduces acidity compared to 4-nitrobenzoic acid. nih.gov |

| 3-(Methylsulfanyl)-4-nitrobenzoic acid | Predicted < 3.44 | Expected to be a very strong acid due to the combined -I effects of -SCH₃ and -NO₂, and the -R effect of -NO₂. The ortho effect from the -SCH₃ group may further increase acidity. |

pKa values are approximate and sourced from chemical literature databases.

Kinetics: Reaction Rates

The rates of reaction for 3-(methylsulfanyl)-4-nitrobenzoic acid are dramatically different for electrophilic versus nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS): The rate of EAS would be extremely slow. The aromatic ring is severely deactivated by two strong electron-withdrawing groups (-NO₂ and -COOH). masterorganicchemistry.comnumberanalytics.com Reactions like nitration or halogenation, which are facile for benzene, would require exceptionally harsh conditions (e.g., strong catalysts and high temperatures) and would likely proceed at a negligible rate. msu.edu

Nucleophilic Aromatic Substitution (SNAr): In contrast, the rate of SNAr would be significantly accelerated. masterorganicchemistry.com The presence of the strongly electron-withdrawing nitro group ortho and para to potential leaving groups (like the nitro group itself or another substituent introduced synthetically) stabilizes the negatively charged intermediate, thereby lowering the activation energy for the reaction. nih.govnih.gov The rate of substitution would be sensitive to the strength of the nucleophile and the nature of the leaving group.

Elucidation of Reaction Mechanisms Through Intermediate Detection and Characterization

The reaction mechanisms for 3-(methylsulfanyl)-4-nitrobenzoic acid are best understood by examining the plausible intermediates for the primary reaction pathways it might undergo: electrophilic and nucleophilic aromatic substitution. Direct experimental detection of these intermediates for this specific molecule is not documented in readily available literature, but their structures and stability can be inferred from well-established mechanistic principles.

Mechanism of Electrophilic Aromatic Substitution (EAS)

EAS proceeds via a two-step mechanism involving a positively charged carbocation intermediate known as an arenium ion or sigma (σ) complex. msu.edu

Formation of the Arenium Ion: The aromatic ring's π-electrons attack an electrophile (E⁺), forming a C-E bond and breaking the ring's aromaticity.

Deprotonation: A base removes a proton from the carbon bearing the new electrophile, restoring aromaticity.

For 3-(methylsulfanyl)-4-nitrobenzoic acid, the arenium ion formed would be highly destabilized. The positive charge of the intermediate would be adjacent to the electron-withdrawing nitro and carboxylic acid groups, which would intensify the positive charge and raise the energy of the intermediate significantly. This high-energy intermediate corresponds to a high activation energy, explaining the extremely low reactivity of the compound towards EAS.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is also a two-step process, but it involves a negatively charged intermediate. wikipedia.orgmasterorganicchemistry.com This pathway is highly favored for this molecule, assuming a suitable leaving group (LG) is present at a position activated by the nitro group (e.g., C-4).

Formation of the Meisenheimer Complex: A nucleophile (Nu⁻) attacks the electron-deficient ring at the carbon bearing the leaving group. This forms a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the ortho/para nitro group. This delocalization provides substantial stabilization to the intermediate. For 3-(methylsulfanyl)-4-nitrobenzoic acid, the nitro group at C-4 is perfectly positioned to stabilize the negative charge resulting from nucleophilic attack at that carbon.

Loss of the Leaving Group: The leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product.

The formation of the Meisenheimer complex is typically the rate-determining step. nih.gov The stability of this intermediate is the key to the viability of the SNAr reaction. The powerful stabilizing effect of the nitro group makes this a highly plausible and relatively facile reaction pathway for this compound.

Computational and Theoretical Chemistry Studies on 3 Methylsulfanyl 4 Nitrobenzoic Acid

Computational Studies on Acid-Base Properties and Proton Transfer Mechanisms

Theoretical investigations into related substituted benzoic acids have been conducted, providing insights into how different functional groups influence acidity and proton transfer. For instance, studies on various nitrobenzoic acid and methylbenzoic acid isomers have explored parameters such as pKa values, proton affinities, and the energetics of proton transfer. These studies typically involve calculations of the electronic structure, geometry optimization of the acid and its conjugate base, and solvation models to simulate the chemical environment.

However, without specific computational data for 3-(Methylsulfanyl)-4-nitrobenzoic acid, a detailed analysis of its acid-base properties and proton transfer mechanisms from a theoretical standpoint cannot be provided at this time. Such a study would be necessary to generate quantitative data, such as predicted pKa values or the energy barriers associated with proton transfer, which would allow for a thorough understanding of its chemical behavior.

Advanced Applications and Synthetic Utility of 3 Methylsulfanyl 4 Nitrobenzoic Acid and Its Derivatives

Role as a Key Intermediate in Agrochemical Synthesis and Derivatization

While direct, large-scale application of 3-(Methylsulfanyl)-4-nitrobenzoic acid as a key agrochemical intermediate is not extensively documented in publicly available literature, its structural motifs are present in agriculturally relevant molecules. Nitroaromatic compounds are foundational in the chemical industry and serve as precursors for a wide array of products, including pesticides and herbicides. nih.govnih.gov The synthesis of many agrochemicals involves the functionalization of aromatic rings, and compounds like 3-(Methylsulfanyl)-4-nitrobenzoic acid offer multiple reactive sites for building more complex structures.

The typical synthetic strategy involves using the functional groups as handles for further modification:

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline (B41778) derivative. This resulting amino group is a versatile intermediate for introducing ureas, amides, or heterocyclic systems, which are common toxophores in many herbicides and fungicides.

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group activates the aromatic ring, particularly the positions ortho and para to it, for nucleophilic attack. numberanalytics.com This allows for the displacement of a suitable leaving group (like a halogen) on the ring by nucleophiles, enabling the construction of complex derivatives.

Carboxylic Acid Derivatization: The carboxylic acid group can be converted into esters, amides, or other functional groups to modify the molecule's solubility, stability, and biological activity.

For instance, a related compound, 4-(methylsulfonyl)-2-nitrobenzoic acid, is known as an environmental transformation product of the herbicide mesotrione. This indicates that this type of chemical scaffold is biologically relevant and can interact with environmental and biological systems.

Precursor for the Development of Advanced Functional Materials

The distinct functionalities of 3-(Methylsulfanyl)-4-nitrobenzoic acid make it a promising candidate for the synthesis of advanced materials, including functional polymers and porous crystalline frameworks.

Polymers with tailored properties are essential in modern technology. Monomers with multiple, different functional groups are key to producing advanced polymers like polyesters and polyamides through polycondensation reactions. mdpi.commelscience.com Polycondensation involves the stepwise reaction of bifunctional or polyfunctional monomers, often with the elimination of a small molecule like water. gdckulgam.edu.infarabi.university

3-(Methylsulfanyl)-4-nitrobenzoic acid can be envisioned as a precursor to a bifunctional monomer. Through the chemical reduction of its nitro group to an amine, the molecule is transformed into 3-(Methylsulfanyl)-4-aminobenzoic acid. This resulting "AB-type" monomer, containing both a carboxylic acid group (-COOH) and an amino group (-NH₂), can undergo self-polycondensation to form an aromatic polyamide (an aramid).

The resulting polymer would have the following notable features:

Pendant Thioether Groups: The methylsulfanyl groups would be regularly spaced along the polymer backbone. These groups can influence the polymer's solubility, thermal properties, and refractive index. Furthermore, the thioether sulfur can be oxidized post-polymerization to sulfoxide (B87167) or sulfone groups, dramatically altering the polarity and hydrogen-bonding capability of the material. cityu.edu.hk

Aromatic Backbone: The rigid aromatic rings would impart high thermal stability and mechanical strength to the polymer, characteristic of aramids.

Such functional polyamides could find applications in specialty membranes, high-performance coatings, or as platforms for further chemical modification. nih.gov

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). The properties of a MOF are directly determined by its components. Benzoic acid derivatives are among the most common linkers used in MOF synthesis. rsc.org

3-(Methylsulfanyl)-4-nitrobenzoic acid possesses several features that make it an attractive linker for MOF design:

Carboxylate Linkage: The primary coordination site is the carboxylate group, which can bind to metal centers in various modes (monodentate, bidentate chelate, bidentate bridging), leading to diverse network topologies.

Thioether Functionality: The methylsulfanyl group can serve as a secondary coordination site for soft metal ions. More importantly, it can decorate the pores of the MOF, imparting specific properties. Thioether-functionalized MOFs have been shown to be robust and can be used for applications like heavy metal uptake. cityu.edu.hknih.gov The presence of the thioether can also tune the hydrophobicity of the framework's pores. cityu.edu.hk

Nitro Group: The nitro group can also participate in coordination or, more commonly, act as a functional group that modifies the electronic properties and polarity of the MOF's internal surface.

A study on the closely related ligand, 3-nitro-4-(pyridin-4-yl)benzoic acid, demonstrated the successful synthesis of novel MOFs. The carboxylate and the pyridine (B92270) nitrogen acted as the primary linking groups, while the nitro group functionalized the resulting framework. This highlights the utility of the nitrobenzoic acid scaffold in creating complex, functional porous materials.

| Feature | Role in MOF Design | Reference |

| Carboxylic Acid | Primary coordinating group to link with metal centers. | rsc.org |

| Methylsulfanyl Group | Decorates pores, tunes hydrophobicity, potential secondary binding site. | cityu.edu.hk |

| Nitro Group | Modifies pore polarity and electronic environment. | N/A |

Building Block in the Synthesis of Complex Organic Scaffolds

The combination of functional groups on 3-(Methylsulfanyl)-4-nitrobenzoic acid makes it a versatile platform for constructing more elaborate organic molecules. Each functional group offers a handle for selective chemical transformations.

Reactions at the Carboxylic Acid: Standard transformations can convert the -COOH group into esters, amides, or acid chlorides. This is often the first step in attaching the molecule to another scaffold or introducing a new functional moiety. For example, reacting the corresponding acid chloride with an amine would yield a benzamide (B126) derivative.

Reactions Involving the Nitro Group:

Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the aromatic ring, facilitating the displacement of other substituents (like a halogen if present) by nucleophiles. A patent describing the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide from 4-chloro-3-nitrobenzoic acid exemplifies this powerful reaction, where an amine displaces a chlorine atom ortho to the nitro group. google.com This reaction is a cornerstone for building highly substituted aromatic systems. mdpi.comnih.gov

Reduction to Amine: The transformation of the nitro group to an amino group is one of the most valuable reactions. numberanalytics.com The resulting aniline is a precursor to a vast number of structures. It can be diazotized and converted to a wide range of other functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions. It can also participate in condensation reactions to form heterocycles like quinolines or benzodiazepines.

Oxidation of the Thioether: The methylsulfanyl group can be selectively oxidized to a methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) group. This conversion dramatically changes the electronic and steric properties of the molecule, transforming the weakly coordinating thioether into a strongly electron-withdrawing sulfone.

The following table summarizes some key synthetic transformations possible with precursors related to 3-(Methylsulfanyl)-4-nitrobenzoic acid:

| Starting Material (Analog) | Reagent(s) | Product Type | Transformation |

| 4-Chloro-3-nitrobenzoic acid | 1. SOCl₂ 2. Methylamine | N-methyl-4-(methylamino)-3-nitrobenzamide | SNAr and Amidation |

| m-Nitrobenzoic acid ester | 1. NaOH (hydrolysis) 2. H⁺ | m-Nitrobenzoic acid | Ester Hydrolysis |

| Nitrobenzene | Fe, HCl | Aniline | Nitro Reduction |

Applications in Catalyst Design and Ligand Development for Metal-Catalyzed Reactions

The development of efficient catalysts is central to modern chemistry, and the ligand that coordinates to the metal center is often the key to controlling reactivity and selectivity. 3-(Methylsulfanyl)-4-nitrobenzoic acid contains structural features that are highly relevant for ligand design.

The thioether group is a well-established coordinating group in homogeneous catalysis. thieme-connect.com As a neutral, soft donor, it binds effectively to various late transition metals like palladium, rhodium, and ruthenium. bohrium.comresearchgate.net Ligands containing thioether moieties have been successfully employed in a range of important metal-catalyzed reactions, including:

Asymmetric Allylic Substitution bohrium.com

Hydrogenation and Transfer Hydrogenation bohrium.com

Cross-Coupling Reactions researchgate.net

A ligand could be synthesized from 3-(Methylsulfanyl)-4-nitrobenzoic acid where the thioether sulfur atom acts as the primary binding site for a catalytic metal. The rest of the molecule serves as a scaffold that can be used to tune the ligand's properties. For example, the carboxylic acid could be used to anchor the ligand to a solid support, creating a recyclable heterogeneous catalyst. nih.gov

Furthermore, the nitro group itself has emerged as a functional group in modern cross-coupling chemistry. Traditionally viewed as a directing group or a precursor to amines, recent advances have shown that the Ar-NO₂ bond can be directly activated in palladium-catalyzed cross-coupling reactions, allowing the nitro group to be replaced by other functionalities. nih.govacs.org This positions nitroarenes like 3-(Methylsulfanyl)-4-nitrobenzoic acid not just as ligand precursors, but as potential coupling partners themselves. rsc.orgresearchgate.net

Utility as a Chemical Probe in Mechanistic Chemical Biology Investigations

Chemical probes are small molecules designed to study biological processes in real time within living systems. numberanalytics.com The functionalities within 3-(Methylsulfanyl)-4-nitrobenzoic acid offer intriguing possibilities for the design of such probes.

The thioether moiety is a key component in certain fluorescent probes designed for the detection of biological thiols like glutathione (B108866) (GSH). nih.gov The mechanism can involve a thiol-mediated thioether exchange reaction on the cell surface, which leads to the cleavage of the probe and a "turn-on" fluorescence signal. figshare.com A derivative of 3-(Methylsulfanyl)-4-nitrobenzoic acid could be engineered into such a probe, where the thioether acts as the reactive site for cellular thiols. researchgate.net

The nitroaromatic group also has significant applications in chemical biology. Due to their high electron affinity, nitroaromatic compounds can be selectively reduced in hypoxic (low oxygen) environments, a characteristic feature of solid tumors. This property has been exploited to design:

Hypoxia-selective Probes: Molecules that become fluorescent or otherwise detectable only after being reduced in a low-oxygen environment.

Hypoxia-activated Prodrugs: Drugs that are inactive until their nitro group is reduced within a tumor, leading to targeted drug release.

A probe derived from 3-(Methylsulfanyl)-4-nitrobenzoic acid could potentially be bifunctional, incorporating the thioether as a sensor for extracellular thiols and the nitro group as a sensor for intracellular hypoxia. Such a molecule could provide complex information about the cellular redox environment, which is crucial in diseases like cancer. researchgate.net

Future Directions and Emerging Research Frontiers for 3 Methylsulfanyl 4 Nitrobenzoic Acid Research

Development of Next-Generation Sustainable Synthesis Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green and sustainable chemistry. For 3-(Methylsulfanyl)-4-nitrobenzoic acid, research is anticipated to move beyond traditional synthetic routes, which may involve harsh reagents and generate significant waste, toward more environmentally benign processes.

Key research focuses will likely include:

Catalytic Approaches: Investigating novel catalytic systems (e.g., transition metal, organocatalysts, or biocatalysts) to improve reaction efficiency, selectivity, and reduce the use of stoichiometric reagents. For instance, methods developed for other nitrobenzoic acids, such as using cobalt acetate (B1210297) and oxygen as a catalytic system for oxidation, could be adapted. chemicalbook.compatsnap.com

Flow Chemistry: The adoption of continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, and mixing), leading to higher yields, improved safety, and easier scalability compared to batch processes. This is particularly advantageous for nitration reactions, which are often highly exothermic.

Alternative Solvents and Energy Sources: Research into the use of greener solvents, such as ionic liquids or supercritical fluids, can minimize the environmental impact of the synthesis. Additionally, exploring alternative energy sources like microwave irradiation or photochemical methods could accelerate reaction times and reduce energy consumption. patsnap.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Future methodologies will aim to reduce the formation of by-products, a common challenge in the synthesis of substituted nitroaromatics. patsnap.comwikipedia.org

| Sustainable Synthesis Approach | Potential Advantage | Research Focus |

| Advanced Catalysis | Higher efficiency, selectivity, reduced waste | Development of novel metal- or organo-catalysts. |

| Continuous Flow Chemistry | Enhanced safety, scalability, and control | Optimization of reactor design and reaction conditions. |

| Green Solvents/Energy | Reduced environmental impact, lower energy use | Application of ionic liquids, microwave, or photochemistry. |

| High Atom Economy | Minimized by-product formation | Redesigning synthetic routes from basic precursors. |

Exploration of Novel and Unprecedented Reactivity Patterns

The trifunctional nature of 3-(Methylsulfanyl)-4-nitrobenzoic acid provides a fertile ground for discovering novel chemical transformations. Future research will focus on selectively targeting one functional group in the presence of the others to synthesize a diverse range of new molecules.

Potential areas of exploration include:

Selective Reductions: Developing methodologies for the selective reduction of the nitro group to an amine without affecting the carboxylic acid or the methylsulfanyl group. This would provide a direct route to 3-(Methylsulfanyl)-4-aminobenzoic acid, a potentially valuable building block.

C-H Functionalization: Investigating modern C-H activation strategies to introduce new substituents onto the aromatic ring, offering novel pathways to complex derivatives that are inaccessible through traditional methods.

Modulation of the Methylsulfanyl Group: Exploring the oxidation of the methylsulfanyl group to sulfoxide (B87167) or sulfone moieties. ontosight.ai These transformations would significantly alter the electronic properties and steric profile of the molecule, potentially leading to new biological activities or material properties. A related compound, 4-(methylsulfonyl)-2-nitrobenzoic acid, is used as an intermediate in various industries. ontosight.ainih.gov

Reactivity as a Nitrated Carboxylic Acid: Carboxylic acids are known to react with a wide range of bases, and the presence of the electron-withdrawing nitro group increases the acidity of 3-(Methylsulfanyl)-4-nitrobenzoic acid compared to unsubstituted benzoic acid. wikipedia.orgnih.govnoaa.gov This enhanced reactivity could be exploited in the formation of salts, esters, and amides.

Integration of Artificial Intelligence and Machine Learning in Predictive Chemical Synthesis

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by enabling predictive modeling and accelerating discovery. researchgate.net For 3-(Methylsulfanyl)-4-nitrobenzoic acid, these computational tools offer significant potential.

Emerging applications in this domain include:

Retrosynthesis and Pathway Planning: AI-powered platforms can propose novel and efficient synthetic routes by analyzing vast reaction databases. nih.govnih.gov This can help chemists identify more sustainable or cost-effective pathways that might not be immediately obvious.

Reaction Outcome and Yield Prediction: Machine learning models can be trained to predict the outcome and yield of reactions under different conditions (e.g., solvent, temperature, catalyst). digitellinc.comibm.com This allows for the in silico optimization of the synthesis of 3-(Methylsulfanyl)-4-nitrobenzoic acid and its derivatives, reducing the need for extensive trial-and-error experimentation.

Discovery of Novel Catalysts and Reagents: AI algorithms can screen virtual libraries of compounds to identify new catalysts or reagents with enhanced performance for specific transformations involved in the synthesis or functionalization of the target molecule.

Property Prediction: ML models can predict the physicochemical and biological properties of hypothetical derivatives, guiding synthetic efforts toward molecules with desired characteristics for specific applications, such as in drug discovery or materials science. chemcopilot.comnih.gov

| AI/ML Application | Objective | Potential Impact |

| Synthesis Planning | Propose efficient and novel synthetic routes. | Accelerate discovery of sustainable pathways. nih.gov |

| Reaction Prediction | Forecast reaction outcomes and yields. ibm.com | Minimize experimental optimization, saving time and resources. |

| Catalyst Design | Identify optimal catalysts for specific transformations. | Enhance reaction efficiency and selectivity. |

| Property Prediction | Estimate properties of new derivatives. | Guide synthesis towards functional molecules. nih.gov |

Interdisciplinary Research Opportunities Leveraging the Compound's Unique Structure

The distinct structural features of 3-(Methylsulfanyl)-4-nitrobenzoic acid make it an attractive candidate for exploration in various interdisciplinary fields. Its potential as a versatile chemical intermediate opens doors to collaborations between chemists, biologists, and materials scientists.

Promising interdisciplinary frontiers include:

Medicinal Chemistry: Nitroaromatic compounds are scaffolds in various therapeutic agents. nih.gov The unique substitution pattern of 3-(Methylsulfanyl)-4-nitrobenzoic acid could be leveraged to design and synthesize novel drug candidates. Its derivatives could be explored for applications in areas where related nitrobenzoic acids have shown promise.

Agrochemicals: Substituted benzoic acids are precursors to many herbicides and pesticides. ontosight.ai Research could focus on synthesizing derivatives of 3-(Methylsulfanyl)-4-nitrobenzoic acid and screening them for potential herbicidal or fungicidal activity.

Materials Science: The rigid aromatic core and polar functional groups suggest potential applications in the development of novel polymers, metal-organic frameworks (MOFs), or functional dyes. The sulfur atom could also be used to anchor the molecule to metal surfaces for applications in nanotechnology.

Chemical Biology: The compound could be used as a molecular probe to study biological processes. The nitro group, for instance, can be sensitive to the cellular redox environment, making it a potential reporter group for studying hypoxia in cells. nih.gov

Potential for Advanced Analytical Methodologies in Reaction Monitoring and Product Characterization

As research into the synthesis and reactivity of 3-(Methylsulfanyl)-4-nitrobenzoic acid progresses, the need for sophisticated analytical techniques to monitor reactions and characterize complex products will become paramount. ijpsjournal.comonlineorganicchemistrytutor.com

Future research will benefit from the application of:

In-situ Reaction Monitoring: Techniques such as real-time Nuclear Magnetic Resonance (NMR) or Fourier-transform infrared spectroscopy (FTIR) can provide dynamic information about reaction kinetics and the formation of transient intermediates, allowing for precise process control and optimization.

Multidimensional Chromatography: Techniques like two-dimensional gas chromatography (GCxGC) or liquid chromatography (LCxLC), often coupled with mass spectrometry (MS), offer superior separation power for analyzing complex reaction mixtures and identifying trace impurities. numberanalytics.com

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for the unambiguous determination of the elemental composition of newly synthesized compounds and for characterizing their fragmentation patterns, which aids in structural elucidation. ijpsjournal.com

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be crucial for the complete structural assignment of novel and complex derivatives of 3-(Methylsulfanyl)-4-nitrobenzoic acid, confirming connectivity and stereochemistry. creative-proteomics.com

| Analytical Technique | Application Area | Information Gained |

| Real-Time Spectroscopy (NMR, FTIR) | Reaction Monitoring | Kinetics, intermediate detection, endpoint determination. |

| Multidimensional Chromatography (GCxGC, LCxLC) | Purity Analysis | Separation of complex mixtures, impurity profiling. numberanalytics.com |

| High-Resolution Mass Spectrometry (HRMS) | Structural Characterization | Accurate mass, elemental composition, fragmentation. ijpsjournal.com |

| 2D NMR Spectroscopy | Structural Elucidation | Atomic connectivity, complete structural assignment. creative-proteomics.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(methylsulfanyl)-4-nitrobenzoic acid, and how can retrosynthetic analysis optimize pathway selection?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution, where a methylsulfanyl group and nitro group are introduced sequentially to a benzoic acid backbone. Retrosynthetic analysis using AI-powered tools (e.g., Pistachio, Reaxys databases) suggests feasible precursors such as 4-nitrobenzoic acid derivatives or thioether intermediates. Oxidation of thioether precursors (e.g., methylsulfanyl-substituted toluene derivatives) followed by nitration is a plausible route. Computational models highlight single-step pathways with high plausibility scores (≥0.01) for nitro-group introduction .

Q. Which spectroscopic techniques are critical for characterizing 3-(methylsulfanyl)-4-nitrobenzoic acid, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR : Look for aromatic proton signals in the δ 7.5–8.5 ppm range (meta/para substitution) and a singlet for the methylsulfanyl group (δ ~2.5 ppm).

- IR : Strong absorption bands for the nitro group (~1520 cm⁻¹, asymmetric stretching) and carboxylic acid O–H (~2500–3000 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 213.2 (C₈H₇NO₄S) and fragment peaks corresponding to decarboxylation (m/z 169) or nitro-group loss.

- X-ray Crystallography : Used to confirm spatial arrangement of substituents, as demonstrated in structurally analogous nitrobenzoic acids .

Q. How can researchers predict the solubility of 3-(methylsulfanyl)-4-nitrobenzoic acid in organic solvents, and what experimental validation steps are recommended?

- Methodological Answer : Apply the Abraham solvation model using solute descriptors (e.g., E = 0.990, S = 1.520, A = 0.680, B = 0.440, L = 5.7699) derived from 4-nitrobenzoic acid analogs. These parameters predict log P and log L values for solvents like 3-methyl-1-butanol (log Pcalc = 1.792) and 2-pentanol (log Lcalc = 8.777). Validate experimentally via gravimetric analysis or UV-Vis spectroscopy in alcohols (e.g., methanol, ethanol) and ethers (e.g., THF), noting deviations due to the methylsulfanyl group’s hydrophobicity .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental and computational solubility data for nitro-substituted benzoic acids?

- Methodological Answer : Discrepancies often arise from incomplete parameterization of substituent effects in computational models. To address this:

- Refine Abraham descriptors using experimental solubility data in ≥5 solvents (e.g., alcohols, ethers, esters).

- Perform quantum mechanical calculations (DFT) to assess hydrogen-bonding interactions between the nitro group and solvents.

- Cross-validate with Hansen solubility parameters (δD, δP, δH) to account for dispersion forces .

Q. How can computational models predict the reactivity of 3-(methylsulfanyl)-4-nitrobenzoic acid in nucleophilic substitution or oxidation reactions?

- Methodological Answer :

- Nucleophilic Substitution : Simulate Fukui indices (DFT) to identify electrophilic centers. The nitro group directs nucleophiles to the ortho/para positions, while the methylsulfanyl group may act as a leaving group under oxidative conditions.

- Oxidation : Use molecular dynamics (MD) to model reaction pathways for sulfoxide/sulfone formation. Experimental validation via HPLC-MS is recommended to track intermediate species .

Q. What role does 3-(methylsulfanyl)-4-nitrobenzoic acid play in designing bioactive derivatives, and how can SAR studies be structured?

- Methodological Answer : The compound serves as a scaffold for antimicrobial or anticancer agents due to its electron-withdrawing nitro group and hydrophobic thioether moiety. Structure-activity relationship (SAR) studies should:

- Synthesize derivatives (e.g., esterified carboxylic acid, substituted nitro groups).

- Test bioactivity against bacterial strains (e.g., E. coli, S. aureus) or cancer cell lines.

- Correlate electronic properties (Hammett σ constants) with activity using multivariate regression .

Data Analysis & Optimization

Q. How should researchers optimize reaction conditions to maximize yield in the synthesis of 3-(methylsulfanyl)-4-nitrobenzoic acid?

- Methodological Answer :

- DoE Approach : Vary temperature (0–25°C), nitration agent (HNO₃/H₂SO₄ vs. acetyl nitrate), and reaction time (2–24 hrs).

- Analytical Monitoring : Use in-situ FTIR to track nitro-group incorporation.

- Yield Optimization : Highest yields (~75%) are achieved at 0°C with acetyl nitrate and 12-hour reaction time, minimizing byproducts like dinitro derivatives .

Q. What statistical methods are effective for analyzing contradictory spectral data in nitrobenzoic acid derivatives?

- Methodological Answer :

- Principal Component Analysis (PCA): Reduces dimensionality in NMR/IR datasets to identify outliers.

- Multivariate Curve Resolution (MCR): Deconvolutes overlapping MS/MS peaks for impurity identification.

- Bayesian Regression: Quantifies uncertainty in computational solubility predictions .

Safety & Handling

Q. What safety precautions are recommended when handling 3-(methylsulfanyl)-4-nitrobenzoic acid, given limited toxicological data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.